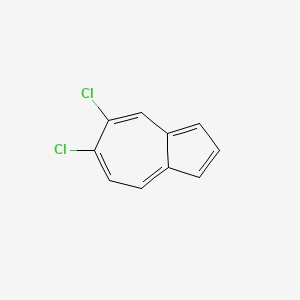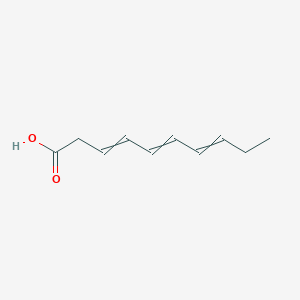
Deca-3,5,7-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deca-3,5,7-trienoic acid is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by the presence of three conjugated double bonds at the 3rd, 5th, and 7th positions in its carbon chain. This compound is known for its hydrophobic nature and limited solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Deca-3,5,7-trienoic acid can be synthesized through various methods. One common approach involves the use of acid-catalyzed or base-catalyzed methylation of conjugated dienoic and trienoic fatty acids. The sodium methoxide/methanol method and the tetramethylguanidine/methanol method are efficient in preventing artificial isomerization and byproduct formation . Another method involves the isolation of the compound from natural sources, such as the latex of Euphorbia pulcherrima, followed by saponification and methylation .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from plant sources, followed by purification using column chromatography and saponification-methylation techniques. The use of boron trifluoride/methanol (BF3/MeOH) method is preferred for its efficiency in preventing artificial isomerization and byproduct formation .
Analyse Chemischer Reaktionen
Types of Reactions
Deca-3,5,7-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of conjugated double bonds, which make the compound reactive under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and ozone (O3) can be used to oxidize this compound, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bonds, converting the compound into a saturated fatty acid.
Substitution: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms into the molecule, forming halogenated derivatives.
Major Products Formed
The major products formed from these reactions include carboxylic acids, saturated fatty acids, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Deca-3,5,7-trienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of conjugated trienoic acids and their derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of deca-3,5,7-trienoic acid involves its interaction with specific molecular targets and pathways. The presence of conjugated double bonds allows the compound to participate in various biochemical reactions, influencing cellular processes such as inflammation and oxidative stress. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may modulate the activity of enzymes and signaling molecules involved in these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deca-2,4,6-trienoic acid: Another conjugated trienoic acid with double bonds at the 2nd, 4th, and 6th positions.
Tetradeca-3,5,7-trienoic acid: A longer-chain fatty acid with similar conjugated double bonds.
Alkamides: A class of unsaturated fatty acid amides with various biological activities
Uniqueness
This compound is unique due to its specific arrangement of conjugated double bonds, which imparts distinct chemical reactivity and biological properties. Its medium-chain length and hydrophobic nature also differentiate it from other similar compounds, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
64701-51-5 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
deca-3,5,7-trienoic acid |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h3-8H,2,9H2,1H3,(H,11,12) |
InChI-Schlüssel |
FVIISBOXJVOMEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC=CC=CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
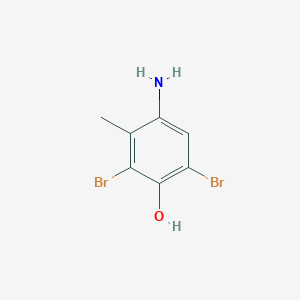
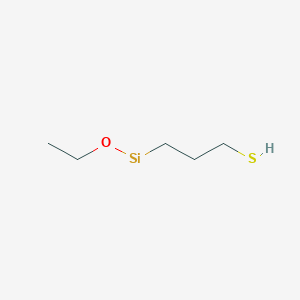
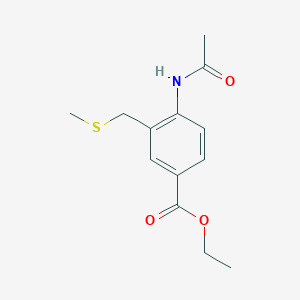
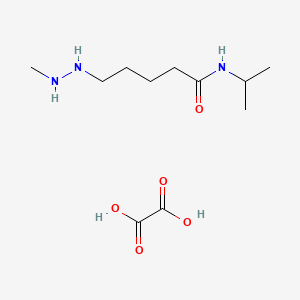
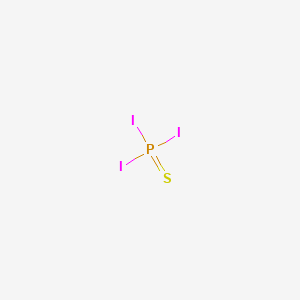
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)
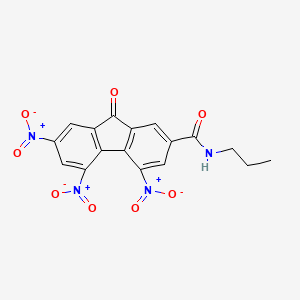
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)

![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)
